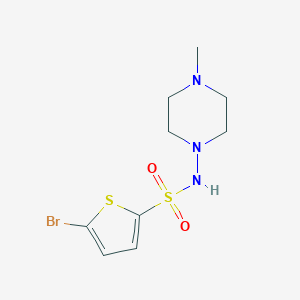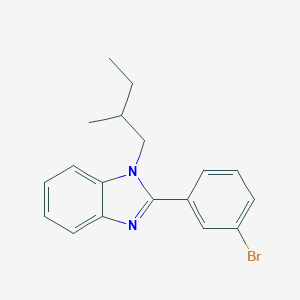
1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, also known as ABTQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABTQ belongs to the class of quinazoline derivatives, which have been found to possess various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and immune response. In addition, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized using simple reaction conditions and is readily available for research purposes. However, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins and other molecules.
Future Directions
There are several future directions for the research on 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. One potential direction is the development of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione-based anticancer drugs that can selectively target cancer cells while sparing normal cells. Another direction is the investigation of the molecular mechanisms underlying the antiviral and antibacterial activities of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. Furthermore, the potential use of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored. Finally, the optimization of the synthesis method and the development of new derivatives of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione with improved pharmacological properties should also be pursued.
Conclusion:
In conclusion, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione have been discussed in this paper. Further research on 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is needed to fully understand its pharmacological properties and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves the reaction of 4-bromobenzaldehyde with allylamine and thiourea in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reduced with sodium borohydride to yield 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. The purity and yield of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione can be improved by using different solvents and reaction conditions.
Scientific Research Applications
1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antitumor, antiviral, and antibacterial activities. 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. It has also been found to inhibit the replication of HIV and hepatitis C virus, indicating its potential as an antiviral agent. In addition, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
2-(4-bromophenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2S/c1-2-11-20-15-6-4-3-5-14(15)17(21)19-16(20)12-7-9-13(18)10-8-12/h2,7-10H,1,3-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZADVTWYZDPYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B384487.png)
![1-(4-chlorobenzyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B384488.png)
![1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384490.png)
![N-(4-{[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B384491.png)
![ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B384492.png)
![N-butan-2-yl-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B384493.png)
![1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384496.png)
![3-Propan-2-yl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384498.png)
![1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384500.png)
![2-benzyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B384503.png)



